molecular formula C25H25N5O3 B2605015 8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896293-75-7

8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2605015
CAS RN: 896293-75-7
M. Wt: 443.507
InChI Key: FGSHXBQQWNRHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Approaches : Research has been conducted on the synthesis of various imidazo[2,1-f]purine-2,4-dione derivatives, exploring their potential as therapeutic agents due to their unique structural properties and biological activities. These compounds have been synthesized through different chemical pathways, with a focus on modifying specific functional groups to enhance their pharmacological profile (Zagórska et al., 2009).

  • Pharmacological Evaluation : Preliminary pharmacological evaluations have indicated that certain derivatives exhibit promising anxiolytic and antidepressant activities in preclinical models. For instance, specific compounds have been identified with potent receptor ligand activity and have shown effects comparable to traditional medications in animal tests, suggesting their potential for further development as therapeutic agents (Zagórska et al., 2015).

Receptor Affinity and Activity

  • Receptor Binding Studies : Derivatives of the imidazo[2,1-f]purine-2,4-dione nucleus have been evaluated for their affinity towards various serotoninergic and dopaminergic receptors. This research has contributed to understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with neurotransmitter receptors. Compounds with specific substitutions have been identified as potent ligands for 5-HT1A, 5-HT7, and D2 receptors, indicating the potential for tailored pharmacological profiles (Zagórska et al., 2016).

  • Adenosine Receptor Antagonism : In addition to serotonin and dopamine receptors, certain derivatives have been explored for their activity against adenosine receptors, particularly the A3 subtype. This research has highlighted the versatility of the imidazo[2,1-f]purine scaffold for developing compounds with selective receptor antagonism, offering insights into the design of new therapeutic agents targeting multiple receptor systems (Baraldi et al., 2005).

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)30-20(18-8-6-5-7-9-18)15-29-21-22(26-24(29)30)27(3)25(32)28(23(21)31)12-13-33-4/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHXBQQWNRHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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